

Application Notes and Protocols for Receptor Internalization Assays Using Bufrolin

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Compound of Interest

Compound Name: *Bufrolin*

Cat. No.: *B127780*

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Introduction

Bufrolin has been identified as a potent and equipotent agonist for the G protein-coupled receptor 35 (GPR35) in both human and rat orthologs.[1] GPR35 is an orphan receptor predominantly expressed in the gastrointestinal tract and immune cells, suggesting its potential role in inflammatory processes.[2] Agonist-induced internalization of GPCRs is a critical mechanism for regulating receptor signaling and provides a robust method for characterizing ligand activity.[3][4] These application notes provide a detailed protocol for utilizing **Bufrolin** to induce and quantify GPR35 internalization, a key step in understanding its function and in the development of therapeutic agents targeting this receptor.

Principle of the Assay

Upon binding of an agonist like **Bufrolin**, GPR35 undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β -arrestin proteins, which sterically hinder further G protein coupling, leading to desensitization.[5][6] β -arrestin also acts as an adaptor protein, targeting the receptor to clathrin-coated pits for endocytosis, thereby removing the receptor from the cell surface.[5][7] This process of receptor internalization can be visualized and quantified using techniques such as high-content imaging of fluorescently tagged receptors.[8][9]

GPR35 Signaling Pathway Overview

GPR35 activation by an agonist such as **Bufrolin** can initiate multiple downstream signaling cascades. The receptor has been shown to couple to various G protein subtypes, including Gai/o, Gα12/13, and Gαs, leading to diverse cellular responses.^{[10][11][12]} Additionally, GPR35 activation triggers β-arrestin-mediated signaling pathways.

Caption: GPR35 Signaling upon **Bufrolin** Activation.

Quantitative Data Summary

The following table summarizes the potency of **Bufrolin** and other reference compounds in inducing GPR35-mediated responses, including receptor internalization.

Compound	Target	Assay Type	EC ₅₀ (nM)	Reference
Bufrolin	human GPR35a	Receptor Internalization	12.6 ± 2.2	[8]
Bufrolin	rat GPR35	β-arrestin-2 Recruitment	9.9 ± 0.4	[8]
Lodoxamide	human GPR35a	Receptor Internalization	15.8 ± 2.5	[8]
Lodoxamide	rat GPR35	β-arrestin-2 Recruitment	12.5 ± 0.6	[8]
Zaprinast	human GPR35a	Receptor Internalization	199.5 ± 35.5	[8]
Zaprinast	rat GPR35	β-arrestin-2 Recruitment	98.4 ± 3.7	[8]
Cromolyn Disodium	human GPR35a	Receptor Internalization	>10,000	[8]

Experimental Protocols

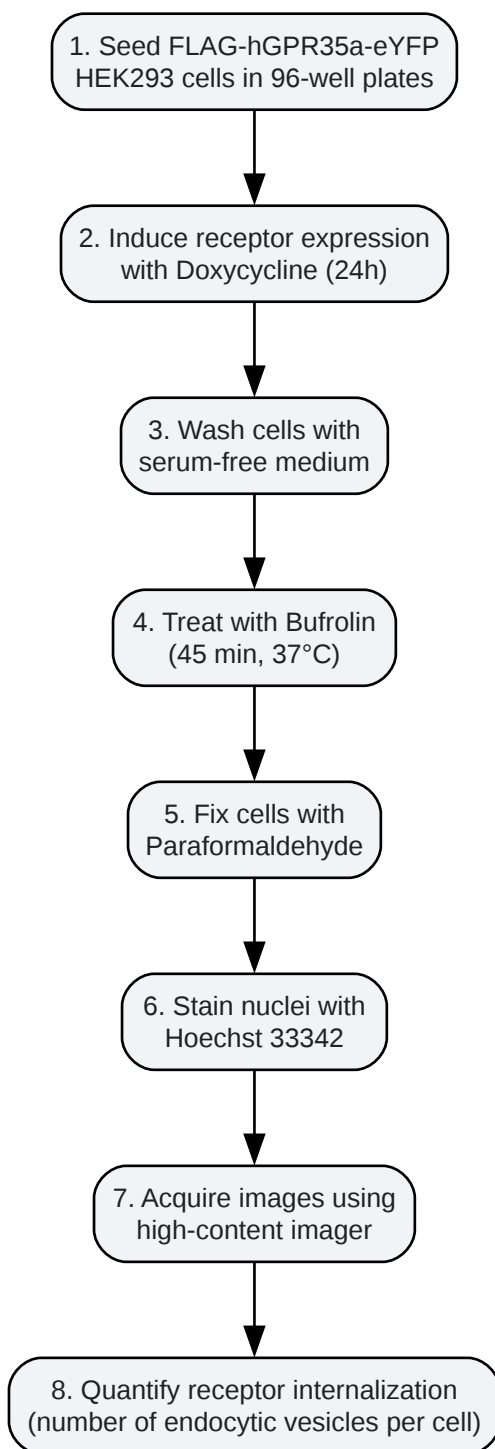
High-Content Imaging Assay for GPR35 Internalization

This protocol details the steps for a high-content imaging-based assay to quantify **Bufrolin**-induced internalization of GPR35. This method is adapted from established protocols for GPCR internalization.[8][9]

Materials:

- HEK293 cells stably expressing N-terminally FLAG-tagged human GPR35a fused to eYFP (FLAG-hGPR35a-eYFP)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Doxycycline
- Poly-D-lysine coated 96-well imaging plates
- **Bufrolin** and other test compounds
- Paraformaldehyde (PFA)
- Hoechst 33342 nuclear stain
- Phosphate Buffered Saline (PBS)
- High-content imaging system

Experimental Workflow Diagram:



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Caption: Workflow for GPR35 Internalization Assay.

Procedure:

- **Cell Seeding:** Seed FLAG-hGPR35a-eYFP expressing HEK293 cells into poly-D-lysine coated 96-well imaging plates at a density that will result in 70-80% confluency at the time of the assay. Culture overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- **Receptor Expression Induction:** The following day, replace the medium with fresh medium containing doxycycline (e.g., 100 ng/mL) to induce the expression of the GPR35 fusion protein. Incubate for 24 hours.
- **Cell Starvation:** On the day of the assay, gently wash the cells twice with serum-free DMEM.
- **Compound Treatment:** Prepare serial dilutions of **Bufrolin** and other test compounds in serum-free DMEM. Add the compounds to the respective wells and incubate the plate at 37°C in a 5% CO₂ incubator for 45 minutes to induce receptor internalization.
- **Cell Fixation:** Carefully remove the compound-containing medium and add 4% paraformaldehyde in PBS to each well. Incubate for 15-20 minutes at room temperature to fix the cells.
- **Nuclear Staining:** Wash the cells three times with PBS. Add Hoechst 33342 solution (e.g., 10 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C to stain the cell nuclei.
- **Imaging:** Wash the cells three times with PBS. Acquire images using a high-content imaging system. Use appropriate filter sets for eYFP (to visualize the receptor) and Hoechst 33342 (to identify individual cells).
- **Image Analysis:** Utilize the image analysis software associated with the high-content imager to quantify receptor internalization. This is typically done by identifying individual cells based on the nuclear stain and then quantifying the number and/or intensity of fluorescent vesicles (endocytic recycling compartments) within the cytoplasm of each cell. The number of vesicles per cell is a direct measure of receptor internalization.

Immunofluorescence Staining for Native GPR35 Internalization

For cell lines endogenously expressing GPR35 or for primary cells, immunofluorescence staining can be used to visualize receptor internalization.

Materials:

- Cells expressing GPR35
- Cell culture plates or coverslips
- **Bufrolin**
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody against GPR35
- Fluorophore-conjugated secondary antibody
- DAPI or Hoechst for nuclear counterstaining
- Mounting medium

Procedure:

- **Cell Culture and Treatment:** Culture cells to the desired confluency. Treat with **Bufrolin** at the desired concentration and for the appropriate time to induce internalization (e.g., 45 minutes at 37°C). Include an untreated control.
- **Fixation:** Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
- **Permeabilization:** Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Wash cells three times with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Dilute the primary anti-GPR35 antibody in blocking buffer and incubate with the cells overnight at 4°C.

- Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.
- Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI or Hoechst for 10 minutes.
- Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope. A decrease in cell surface fluorescence and an increase in intracellular puncta in **Bufrolin**-treated cells compared to control cells indicates receptor internalization.

Troubleshooting

Problem	Possible Cause	Solution
No or low receptor internalization	Low receptor expression	Optimize doxycycline concentration and induction time.
Inactive Bufrolin	Use a fresh stock of Bufrolin and verify its activity with a positive control.	
Suboptimal incubation time/temperature	Perform a time-course and temperature optimization experiment.	
High background fluorescence	Non-specific antibody binding (Immunofluorescence)	Increase blocking time and/or concentration of blocking agent. Titrate primary and secondary antibodies.
Autofluorescence	Use an autofluorescence quenching agent or appropriate filter sets.	
Cell detachment	Harsh washing steps	Be gentle during washing steps. Ensure proper coating of plates/coverlips.
Cell toxicity of the compound	Test a range of compound concentrations and assess cell viability.	

Conclusion

The provided protocols offer a robust framework for studying GPR35 internalization in response to the agonist **Bufrolin**. These assays are valuable tools for academic researchers investigating GPR35 biology and for drug development professionals screening for novel modulators of this important receptor. The quantitative nature of the high-content imaging assay makes it particularly suitable for determining the potency and efficacy of compounds,

while immunofluorescence provides a valuable method for visualizing internalization in a more native context.

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